

An In-depth Technical Guide to Triphenylphosphine Dibromide: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Triphenylphosphine dibromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **triphenylphosphine dibromide** (PPh_3Br_2), a versatile reagent in organic synthesis. The document details its physicochemical properties, provides a standardized experimental protocol for its synthesis, and includes key spectroscopic data for its characterization. Furthermore, a logical workflow for its preparation is visualized to aid in laboratory application.

Core Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **triphenylphosphine dibromide** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Triphenylphosphine Dibromide**

Property	Value
Molecular Weight	422.09 g/mol [1][2]
Molecular Formula	C ₁₈ H ₁₅ Br ₂ P[1][2]
IUPAC Name	dibromo(triphenyl)-λ ⁵ -phosphane[3]
CAS Number	1034-39-5[1][2]
Appearance	Off-white to yellow solid
Melting Point	235 °C (decomposes)
Solubility	Soluble in dichloromethane, acetonitrile, and chloroform.

Table 2: Calculated Molecular Weights of Constituent Elements

Element	Symbol	Atomic Weight (g/mol)
Carbon	C	12.011
Hydrogen	H	1.008
Bromine	Br	79.904
Phosphorus	P	30.974

Table 3: Spectroscopic Data for Triphenylphosphine Dibromide

Spectrum Type	Solvent/Technique	Chemical Shift (δ) / Wavenumber (cm^{-1})
^{31}P NMR	CDCl_3	~ 58 ppm (analogous to chlorophosphonium species) [4]
^1H NMR	CDCl_3	Multiplets in the range of δ 7.40-8.10 ppm
^{13}C NMR	CDCl_3	Signals corresponding to aromatic carbons, with characteristic coupling to the phosphorus atom. Key signals include those for the ipso, ortho, meta, and para carbons.
FT-IR	KBr pellet	$\sim 3060\text{ cm}^{-1}$ (aromatic C-H stretch), $\sim 1580\text{ cm}^{-1}$ and $\sim 1480\text{ cm}^{-1}$ (C=C ring stretch), $\sim 1440\text{ cm}^{-1}$ (P-Ph stretch), $\sim 1100\text{ cm}^{-1}$ (in-plane C-H bend), $\sim 750\text{-}690\text{ cm}^{-1}$ (out-of-plane C-H bend), and vibrations below 500 cm^{-1} corresponding to P-Br bonds.

Experimental Protocol: Synthesis of Triphenylphosphine Dibromide

This section details a common and reliable method for the laboratory synthesis of **triphenylphosphine dibromide** from triphenylphosphine and bromine.

Materials and Equipment:

- Triphenylphosphine (PPh_3)
- Bromine (Br_2)

- Anhydrous dichloromethane (CH_2Cl_2) or another suitable anhydrous solvent like acetonitrile or diethyl ether
- Three-necked round-bottom flask
- Mechanical stirrer
- Pressure-equalizing dropping funnel
- Reflux condenser with an argon or nitrogen inlet
- Ice-salt bath
- Standard glassware for filtration and drying
- Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

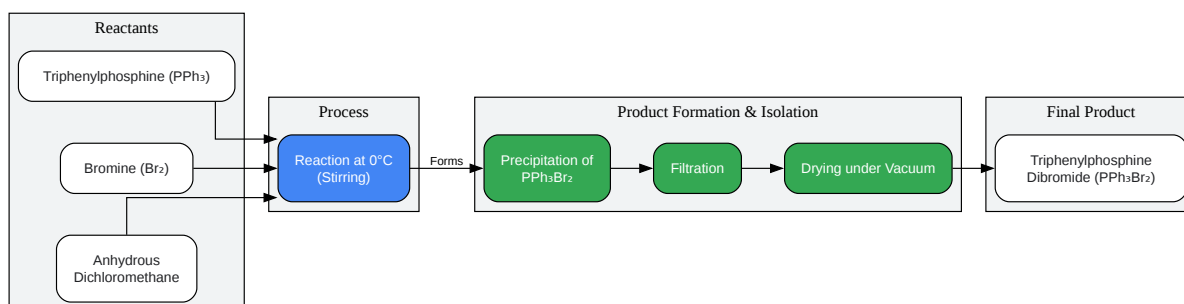
Procedure:

- **Reaction Setup:** A three-necked flask is equipped with a mechanical stirrer, a reflux condenser connected to an inert gas (argon or nitrogen) line, and a pressure-equalizing dropping funnel. The flask is charged with triphenylphosphine (1.0 equivalent) and anhydrous dichloromethane.
- **Cooling:** The reaction mixture is cooled to approximately -5°C to 0°C using an ice-salt bath. [\[5\]](#)
- **Addition of Bromine:** A solution of bromine (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred triphenylphosphine solution over a period of about one hour. [\[5\]](#) The gradual addition is crucial to control the exothermic nature of the reaction.
- **Reaction Monitoring:** During the addition of bromine, its characteristic reddish-brown color should disappear almost instantaneously, and a precipitate of **triphenylphosphine dibromide** will form. [\[5\]](#)
- **Completion of Reaction:** After the complete addition of bromine, the reaction mixture is stirred for an additional 30 minutes while maintaining the cold temperature.

- Isolation of the Product: The resulting precipitate of **triphenylphosphine dibromide** can be isolated by filtration under an inert atmosphere. The solid is then washed with cold, anhydrous solvent to remove any unreacted starting materials.
- Drying and Storage: The collected solid product is dried under vacuum.
Triphenylphosphine dibromide is moisture-sensitive and should be stored in a desiccator or under an inert atmosphere.[6]

Visualized Workflow: Synthesis of Triphenylphosphine Dibromide

The following diagram illustrates the logical workflow for the synthesis of **triphenylphosphine dibromide**.



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Caption: Synthesis of **Triphenylphosphine Dibromide**.

Core Applications in Drug Development and Organic Synthesis

Triphenylphosphine dibromide is a valuable reagent, primarily for the conversion of alcohols to alkyl bromides. This transformation, often referred to as a modified Appel reaction, proceeds under mild conditions and is compatible with a wide range of functional groups.^[7] The reaction typically occurs with inversion of stereochemistry at the carbon center, which is a crucial consideration in the synthesis of chiral drug molecules.

Beyond the bromination of alcohols, **triphenylphosphine dibromide** is also utilized for:

- The conversion of carboxylic acids to acyl bromides.
- The ring-opening of epoxides to vicinal dibromides.
- Dehydration reactions.

The utility of this reagent in synthesizing key intermediates makes it a staple in the toolbox of medicinal chemists and process development scientists.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Triphenylphosphine Dibromide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085547#triphenylphosphine-dibromide-molecular-weight]

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